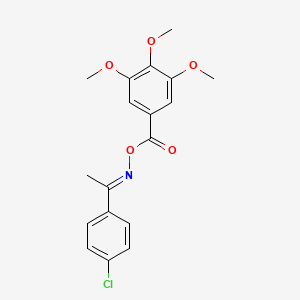
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile, also known as NNA, is a chemical compound that has gained attention in the scientific community due to its unique properties. It is a fluorescent molecule that has been used as a probe for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile involves its ability to bind to the active site of proteins. The fluorescent properties of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile allow for the monitoring of conformational changes in proteins upon ligand binding. This information can be used to understand the mechanism of action of proteins and to design new drugs that target specific proteins.
Biochemical and Physiological Effects:
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile in lab experiments include its fluorescent properties, its ability to bind to the active site of proteins, and its non-toxic nature. However, 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has limitations in terms of its solubility in aqueous solutions. It is also sensitive to pH changes and can undergo photo-degradation under certain conditions.
Orientations Futures
For the use of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile in scientific research include the development of new probes that can be used to study specific proteins and the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile can be used in the development of new drugs that target specific proteins.
Méthodes De Synthèse
The synthesis of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile involves the reaction between 2-naphthylamine and 2-nitrocinnamaldehyde in the presence of a base. The reaction yields a yellow crystalline product that can be purified through recrystallization. The purity of the compound can be confirmed through NMR and mass spectrometry.
Applications De Recherche Scientifique
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been shown to bind to the active site of proteins and can be used to monitor conformational changes in proteins. 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has been used to study the binding of ligands to proteins such as thrombin, trypsin, and carbonic anhydrase. It has also been used to study the interactions between proteins and DNA.
Propriétés
IUPAC Name |
(E)-2-naphthalen-2-yl-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c20-13-18(12-17-7-3-4-8-19(17)21(22)23)16-10-9-14-5-1-2-6-15(14)11-16/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDRXPRRXWGHMX-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Nitrobenzilidene-2-naphthylacetontrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)
